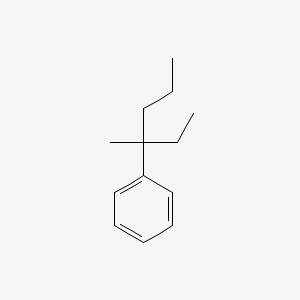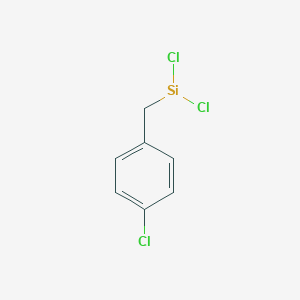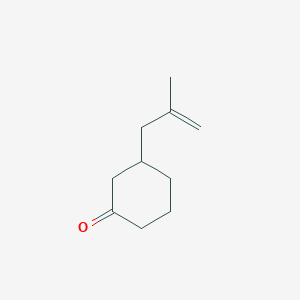
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 2-methylprop-2-en-1-yl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of vanadium catalysts and hydrogen peroxide for the catalytic oxidation of cyclohexene is one such method . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the alkene moiety can undergo electrophilic addition. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a cyclohexane ring and a ketone group but without the 2-methylprop-2-en-1-yl substitution.
3-Methyl-2-cyclohexen-1-one: Another related compound with a methyl group on the cyclohexane ring.
Uniqueness
3-(2-Methylprop-2-en-1-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclohexanone derivatives. This uniqueness makes it valuable for specialized applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
937-44-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-8(2)6-9-4-3-5-10(11)7-9/h9H,1,3-7H2,2H3 |
InChI Key |
ZQAMIZCYCZELLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


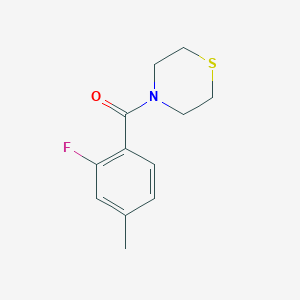
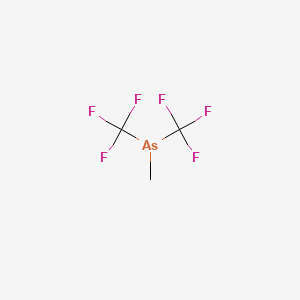
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
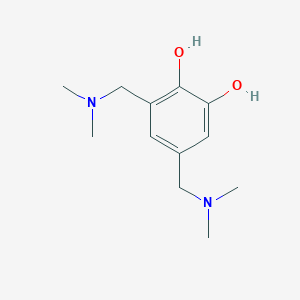
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
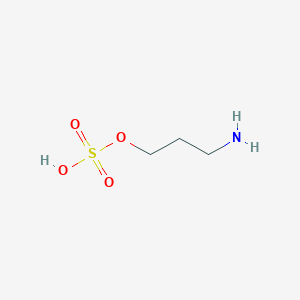

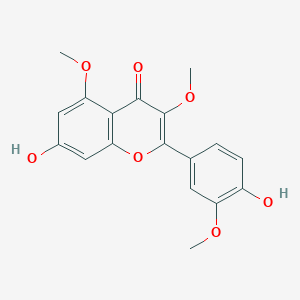
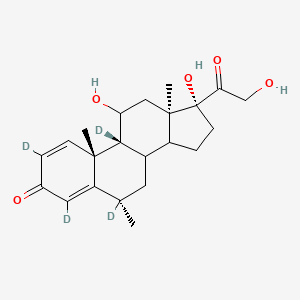

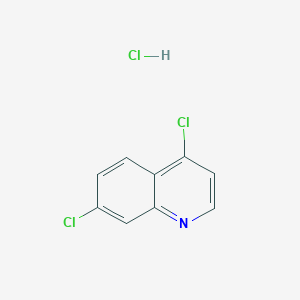
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
